3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H8ClN5 |
|---|---|
Molecular Weight |
245.67 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C11H8ClN5/c12-7-3-1-6(2-4-7)9-8-10(13)14-5-15-11(8)17-16-9/h1-5H,(H3,13,14,15,16,17) |
InChI Key |
CVFFSNDOBXFEKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C(=NC=NC3=NN2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 5-Amino-1-(4-Chlorophenyl)-1H-pyrazole-4-carbonitrile with Aryl Nitriles
This method employs a base-catalyzed cyclocondensation reaction to form the pyrazolo[3,4-d]pyrimidine scaffold. The 4-chlorophenyl group is introduced via the starting pyrazole derivative.
Procedure
-
Starting Material : 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile.
-
Reagents : Aryl nitrile (e.g., acetonitrile), potassium t-butoxide.
-
Conditions : Reflux in t-butanol for 4–7 hours.
-
Workup : Neutralization with HCl, recrystallization from ethanol.
Key Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 72–87% (for analogous compounds) | |
| IR (KBr) | 3294, 3161 cm⁻¹ (NH₂ stretch) | |
| ¹H NMR (DMSO-d₆) | δ 8.30–8.50 (aromatic H), 8.10 (NH₂) |
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amino group on the nitrile carbon, followed by cyclization to form the pyrimidine ring. The 4-chlorophenyl group remains intact at the 1-position of the pyrazole ring, corresponding to the 3-position of the pyrazolo[3,4-d]pyrimidine .
Microwave-Assisted Synthesis
This method enhances efficiency using microwave irradiation, reducing reaction times while maintaining high yields.
Procedure
-
Starting Material : 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile.
-
Reagents : Aryl nitrile, potassium t-butoxide.
-
Conditions : Microwave irradiation (300 W, 145°C, 10 minutes, solvent-free).
-
Workup : Column chromatography or recrystallization.
Key Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 70–85% (for analogous compounds) | |
| Purification | Ethyl acetate/light petroleum |
Advantages :
Chlorination and Substitution Reactions
This approach involves introducing the 4-chlorophenyl group post-cyclization via nucleophilic substitution.
Procedure
-
Intermediate : 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.
-
Reagents : 4-Chloroaniline, ethanol.
-
Conditions : Reflux for 5 hours.
Key Data
Mechanistic Insight :
The 4-chloro group on the pyrimidine ring undergoes nucleophilic substitution with 4-chloroaniline, introducing the 4-chlorophenyl group at the 3-position .
Hydrolysis and Cyclization
This method involves hydrolysis of a carbonitrile intermediate to form a carboxamide, followed by cyclization with urea.
Procedure
-
Intermediate : 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile.
-
Reagents : Alcoholic NaOH, urea.
-
Conditions : Fusion with urea at elevated temperatures.
Key Data
Limitations :
Procedure
-
Intermediate : 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
-
Reagents : 4-Chlorophenylboronic acid, Pd(PPh₃)₄.
-
Conditions : Microwave-assisted coupling in DMF.
Expected Outcomes :
-
Yield : 50–70% (based on analogous reactions).
-
Purity : Requires chromatographic purification.
Comparative Analysis of Methods
Spectral Data for Validation
For 3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine:
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amine derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed
The major products formed from these reactions include substituted derivatives, N-oxides, and reduced amine forms, which can further be explored for their biological activities.
Scientific Research Applications
Medicinal Chemistry Applications
- Protein Kinase Inhibition :
- Anticancer Activity :
Biochemical Research Applications
- Signal Transduction Studies :
- Drug Development :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Pyrazolo[3,4-d]pyrimidine Derivatives and Their Properties
Biological Activity
3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a compound belonging to the pyrazolo[3,4-d]pyrimidine class, has garnered attention for its diverse biological activities. This article compiles various studies and findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : CHClN
- Molecular Weight : 246.66 g/mol
The structural representation is crucial for understanding its interactions at the molecular level. The presence of the chlorophenyl group enhances its biological activity by potentially increasing lipophilicity and modulating receptor interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, a study indicated that compounds within this class exhibit significant inhibitory activity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC values for certain derivatives ranged from 0.3 to 24 µM, demonstrating potent antiproliferative effects .
Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| 5i | MCF-7 | 0.3 | EGFR/VGFR2 inhibition; apoptosis induction |
| 5b | A549 | 10 | Dual EGFR/VGFR2 inhibition |
| 9e | MCF-7 | 21 | Moderate VGFR2 inhibition |
The mechanism of action primarily involves the inhibition of key signaling pathways associated with tumor growth and survival, particularly those mediated by EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- EGFR Inhibition : The compound shows strong inhibition of EGFR, which is critical in many cancers.
- VEGFR Inhibition : It also acts as a VEGFR inhibitor, which plays a role in tumor angiogenesis.
- Apoptosis Induction : Studies indicate that treatment with this compound can lead to increased apoptosis in cancer cells through DNA fragmentation and cell cycle arrest at the G2/M phase .
Other Biological Activities
Beyond anticancer properties, pyrazolo[3,4-d]pyrimidine derivatives have demonstrated activity against other biological targets:
- Antiparasitic and Antifungal Activity : Some derivatives have shown effectiveness against parasitic infections and fungal pathogens, suggesting a broader therapeutic potential beyond oncology .
- Neuroprotective Effects : Research indicates potential neuroprotective effects in preclinical models of neurodegenerative diseases like Parkinson's disease. The modulation of glutamate receptors suggests a role in managing excitotoxicity associated with neuronal damage .
Case Studies
- MCF-7 Cell Line Study : A recent study demonstrated that compound 5i significantly inhibited cell proliferation in MCF-7 cells by inducing apoptosis and causing cell cycle arrest. The study used molecular docking simulations to elucidate the binding interactions with EGFR and VEGFR2 receptors.
- A549 Cell Line Study : Another case study focused on A549 lung cancer cells, where the compound exhibited dual inhibitory effects on both EGFR and VEGFR pathways. This dual action may enhance its efficacy as an anticancer agent compared to single-target inhibitors.
Q & A
Q. What are the standard synthetic routes for 3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine?
The synthesis typically involves multi-step reactions, including cyclocondensation of substituted pyrazole precursors with nitriles or aminopyrimidines. Key steps include:
- Solvent selection : Polar aprotic solvents like acetonitrile or DMF are used to enhance reaction efficiency .
- Purification : Column chromatography or recrystallization (e.g., from ethanol-DMF mixtures) ensures high purity (>95%) .
- Characterization : IR and ¹H/¹³C NMR spectroscopy confirm structural integrity, with NH₂ and aromatic protons appearing at δ ~8.0–8.5 ppm .
Q. How is the compound structurally characterized?
- Spectroscopic analysis :
Q. What are the primary biological targets of PP2?
PP2 is a potent inhibitor of Src family kinases (SFKs), including Lck and Fyn , with IC₅₀ values in the nanomolar range. It competitively binds the ATP-binding cleft of the SH1 domain .
| Target Kinase | IC₅₀ (nM) | Selectivity Over Other Kinases |
|---|---|---|
| Src | 5–10 | High (>100-fold vs. EGFR, PKC) |
| Lck | 7–15 | Moderate |
Advanced Research Questions
Q. How can researchers resolve contradictory data on PP2’s off-target effects?
- Control experiments : Use PP3 (inactive analog) to distinguish SFK-specific effects from nonspecific interactions .
- Kinase profiling : Employ broad-spectrum kinase inhibition assays to identify off-target binding (e.g., CBR1 inhibition by hydroxy-PP, a structural analog) .
- Structural modeling : Compare PP2’s binding mode with SFKs vs. non-target kinases using molecular docking (e.g., hydrophobic interactions with Leu273 in Src vs. larger residues in CBR1) .
Q. What experimental designs optimize PP2’s use in neuropathic pain studies?
- In vivo administration : Intracerebroventricular (i.c.v.) perfusion at 10 µM inhibits SFK-dependent NMDA receptor potentiation in rat models .
- Combination therapies : Co-application with orthovanadate (PTP inhibitor) enhances NMDA receptor phosphorylation, validating SFK-PTP crosstalk .
- Dose-response curves : Use 1–10 µM PP2 to avoid cytotoxicity (LC₅₀ > 50 µM in neuronal cultures) .
Q. How do substituent modifications impact PP2’s biological activity?
- Structure-activity relationship (SAR) :
Q. What methodologies validate PP2’s role in biomolecular condensate formation?
- Single-molecule tracking : Fluorescently tagged Fyn (Fyn-mEos2) in hippocampal neurons shows PP2 (10 µM) disrupts Fyn clustering without altering mobility .
- Co-localization assays : Super-resolution microscopy confirms PP2 prevents Fyn accumulation in Tau-rich condensates (Pearson’s coefficient <0.2 vs. >0.6 in controls) .
Data Contradiction Analysis
Q. Why does PP2 fail to inhibit NMDA receptors in some models?
- Tissue-specific expression : SFK isoforms (e.g., Fyn vs. Src) vary in neuronal vs. non-neuronal tissues, affecting PP2’s efficacy .
- Experimental conditions : Low Mg²⁺/glycine-free buffers reduce NMDA receptor activation, masking PP2’s effects .
- Solution : Pre-incubate neurons with DHPG (mGluR agonist) to prime SFK-NMDA interactions .
Methodological Best Practices
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
